5-methoxy-1H-inden-2(3H)-one

Beschreibung

BenchChem offers high-quality 5-methoxy-1H-inden-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-inden-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

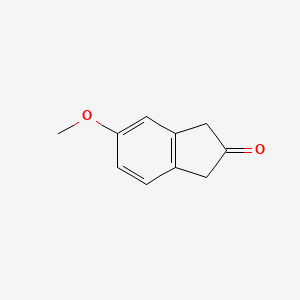

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJHHLKVOTTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508230 | |

| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76413-89-3 | |

| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-methoxy-1H-inden-2(3H)-one

Abstract: This technical guide provides a comprehensive overview of 5-methoxy-1H-inden-2(3H)-one, a key heterocyclic ketone and a vital intermediate in synthetic organic chemistry. While its isomer, 5-methoxy-1-indanone, is more widely studied, the 2-oxo variant serves as the direct precursor to a range of pharmacologically significant molecules, most notably 5-methoxy-2-aminoindane (MEAI). This document details the compound's physicochemical properties, predicted spectroscopic signature, plausible synthetic routes, and core chemical reactivity. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Indanone Scaffold in Modern Chemistry

The indanone framework, a fused bicyclic system consisting of a benzene ring and a cyclopentanone ring, is a privileged structure in medicinal chemistry. Its rigid conformation and synthetic versatility make it a cornerstone for the development of compounds targeting the central nervous system (CNS). While many synthetic efforts focus on 1-indanone derivatives, the 2-indanone scaffold offers unique structural and electronic properties.

5-methoxy-1H-inden-2(3H)-one (also known as 5-methoxy-2-indanone) is a derivative of significant interest. Its primary value lies in its role as a key synthetic intermediate. The strategic placement of the methoxy group at the 5-position influences the electronic properties of the aromatic ring, while the ketone at the 2-position provides a reactive handle for a multitude of chemical transformations. Most notably, this compound is the immediate precursor to 5-methoxy-2-aminoindane (MEAI), a psychoactive compound investigated for its potential as an alcohol substitute and binge-mitigating agent.[1][2] Understanding the chemical properties of 5-methoxy-1H-inden-2(3H)-one is therefore crucial for the synthesis and development of novel therapeutics.

Physicochemical and Spectroscopic Profile

The precise experimental data for 5-methoxy-1H-inden-2(3H)-one is not as widely published as for its 1-oxo isomer. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 5-methoxy-1H-inden-2(3H)-one | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | Predicted to be an off-white to pale yellow solid | Analogy with related indanones |

| CAS Number | 136243-57-7 | |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water | Standard for organic ketones |

Predicted Spectroscopic Data

The spectroscopic signature is essential for reaction monitoring and final product confirmation. The following table outlines the expected spectral characteristics.

| Technique | Expected Features |

| ¹H NMR | ~7.15 ppm (d, 1H): Aromatic proton ortho to the fused ring. ~6.80 ppm (dd, 1H): Aromatic proton meta to the methoxy group. ~6.75 ppm (d, 1H): Aromatic proton ortho to the methoxy group. ~3.80 ppm (s, 3H): Methoxy (-OCH₃) protons.[4] ~3.55 ppm (s, 4H): Two equivalent methylene (-CH₂-) protons alpha to the ketone. |

| ¹³C NMR | ~215 ppm: Ketone carbonyl (C=O). ~159 ppm: Aromatic carbon attached to the methoxy group. ~135-138 ppm: Quaternary aromatic carbons of the fused ring. ~126 ppm: Aromatic C-H. ~114 ppm: Aromatic C-H. ~112 ppm: Aromatic C-H. ~55.5 ppm: Methoxy (-OCH₃) carbon.[4] ~45 ppm: Methylene (-CH₂) carbons. |

| IR (Infrared) | ~3050-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~1745 cm⁻¹: Strong ketone (C=O) stretch (characteristic of a five-membered ring ketone). ~1610, 1490 cm⁻¹: Aromatic C=C stretch. ~1250 cm⁻¹: Aryl-alkyl ether C-O stretch. |

| Mass Spec (MS) | m/z 162.07 (M⁺): Molecular ion peak. m/z 134: Loss of CO. m/z 119: Loss of CO and CH₃. |

Synthesis and Purification

The synthesis of 2-indanones is less common than that of 1-indanones, which are readily accessible via Friedel-Crafts acylation followed by cyclization.[5] A robust method for preparing 2-indanones involves the oxidation of the corresponding indene. The following protocol outlines a plausible and efficient synthesis of 5-methoxy-1H-inden-2(3H)-one from commercially available 5-methoxy-1H-indene.

Synthetic Workflow: Wacker-Type Oxidation

The Wacker oxidation provides a direct method to convert an alkene into a methyl ketone, making it ideal for transforming 5-methoxy-1H-indene into the target 2-indanone. The catalyst system typically involves a palladium(II) salt and a copper(II) salt as a co-catalyst to reoxidize the palladium.

Caption: A generalized workflow for the synthesis of 5-methoxy-1H-inden-2(3H)-one.

Detailed Experimental Protocol

-

Materials: 5-methoxy-1H-indene, Palladium(II) chloride (PdCl₂), Copper(II) chloride (CuCl₂), Dimethylformamide (DMF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate, Silica Gel.

-

Step 1: Catalyst Solution Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve PdCl₂ (0.1 eq) and CuCl₂ (1.0 eq) in a solvent mixture of DMF and water (7:1 v/v). Stir until a homogenous dark brown solution is formed.

-

Step 2: Reaction Initiation: To the catalyst solution, add 5-methoxy-1H-indene (1.0 eq).

-

Step 3: Reaction Conditions: Secure an oxygen-filled balloon to the flask via a needle through a septum. Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Causality Note: The copper(II) co-catalyst is essential. It reoxidizes the Pd(0) generated after the ketone formation back to the active Pd(II) state, allowing the palladium to be used in catalytic amounts. Oxygen, in turn, reoxidizes the resulting Cu(I) back to Cu(II), completing the catalytic cycle.

-

-

Step 4: Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

-

Step 5: Isolation: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

-

Step 6: Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3). Combine the fractions containing the desired product and evaporate the solvent to yield 5-methoxy-1H-inden-2(3H)-one as a pure solid.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 5-methoxy-1H-inden-2(3H)-one is dominated by the ketone functional group and the adjacent α-methylene protons.

Reactivity at the Carbonyl Group: Reductive Amination

The most significant reaction of this compound is its conversion to 2-aminoindane derivatives. Reductive amination, using an amine source (like ammonium acetate or hydroxylamine followed by reduction) and a reducing agent (like sodium cyanoborohydride or catalytic hydrogenation), is a highly effective method. This pathway is the standard route to synthesizing MEAI.[6]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methoxy-2,3-dihydro-1H-inden-1-one | 5111-70-6 - BuyersGuideChem [buyersguidechem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. asianpubs.org [asianpubs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to 5-methoxy-1H-inden-2(3H)-one (CAS 76413-89-3): Synthesis, Characterization, and Applications in Drug Discovery

Abstract and Introduction

The indanone scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a valuable template for designing ligands that can interact with a wide array of biological targets with high specificity and affinity. Within this important class of molecules, 5-methoxy-1H-inden-2(3H)-one (also known as 5-methoxy-2-indanone) serves as a critical synthetic intermediate. Its strategic placement of a methoxy group and a ketone functionality allows for diverse chemical modifications, making it a valuable building block for complex molecular architectures.

Indanone derivatives have shown significant promise in the development of therapeutics for central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's.[1][2] They are foundational to the design of cholinesterase inhibitors and agents that can modulate amyloid-beta aggregation.[2] This guide provides a comprehensive technical overview of 5-methoxy-1H-inden-2(3H)-one for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthetic protocol with mechanistic insights, robust analytical characterization methods, and a discussion of its applications as a precursor to pharmacologically relevant molecules.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties for 5-methoxy-1H-inden-2(3H)-one are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-methoxy-1,3-dihydro-2H-inden-2-one | [3] |

| Synonyms | 5-Methoxy-2-indanone | [] |

| CAS Number | 76413-89-3 | [][5] |

| Molecular Formula | C₁₀H₁₀O₂ | [3][5] |

| Molecular Weight | 162.19 g/mol | [][5] |

| MDL Number | MFCD07778344 | [5][6] |

| Boiling Point | 299.5°C at 760 mmHg (Predicted) | [6] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

Synthesis and Mechanistic Rationale

The synthesis of indanone derivatives can be achieved through various strategies, with intramolecular Friedel-Crafts acylation being one of the most common and effective methods.[7] This section outlines a robust, two-step protocol for the preparation of 5-methoxy-1H-inden-2(3H)-one, starting from commercially available 4-methoxyphenylacetic acid.

Synthetic Pathway Overview

The synthesis proceeds via an Arndt-Eistert homologation followed by an acid-catalyzed intramolecular cyclization. This approach is chosen for its reliability and the relative accessibility of the starting materials. The homologation extends the carbon chain of 4-methoxyphenylacetic acid by one methylene group, creating the necessary precursor for the 6-membered ring closure to form the indanone system.

Caption: Proposed two-step synthesis of 5-methoxy-1H-inden-2(3H)-one.

Step-by-Step Experimental Protocol

PART A: Synthesis of 3-(4-methoxyphenyl)propanoic acid

-

Rationale: This initial homologation step extends the carbon chain, which is a prerequisite for the subsequent cyclization to form the five-membered ring of the indanone system. The Arndt-Eistert reaction is a classic and reliable method for this one-carbon extension of a carboxylic acid.

-

Acid Chloride Formation: To a solution of 4-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath. Add oxalyl chloride (1.2 equivalents) dropwise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude acid chloride.

-

Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and added slowly to a cooled (0°C) ethereal solution of diazomethane (~3 equivalents). Caution: Diazomethane is toxic and explosive; this step must be performed by trained personnel in a fume hood with a blast shield. The reaction is stirred at 0°C for 3 hours. Excess diazomethane is quenched carefully with acetic acid.

-

Wolff Rearrangement and Esterification: The ethereal solution of the diazoketone is added to a suspension of silver(I) oxide (0.1 equivalents) in methanol. The mixture is heated to reflux for 4-6 hours. The catalyst is removed by filtration, and the solvent is evaporated to give the crude methyl 3-(4-methoxyphenyl)propanoate. This product is purified by vacuum distillation or column chromatography.

PART B: Intramolecular Cyclization to 5-methoxy-1H-inden-2(3H)-one

-

Rationale: Polyphosphoric acid (PPA) is an effective Lewis and Brønsted acid catalyst for promoting intramolecular Friedel-Crafts acylation. It facilitates the cyclization of the propanoic acid derivative onto the electron-rich aromatic ring to form the indanone core.

-

Reaction Setup: Place polyphosphoric acid (PPA) (10 times the weight of the ester) into a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90°C.

-

Cyclization: Slowly add the purified 3-(4-methoxyphenyl)propanoic acid (1 equivalent) from Part A to the hot PPA with vigorous stirring.

-

Reaction Monitoring: Maintain the temperature at 90-100°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching with water, extracting with ethyl acetate, and spotting on a TLC plate.

-

Workup and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-methoxy-1H-inden-2(3H)-one.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures the reliability of the material for subsequent applications.

Sources

- 1. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Welcome to Ina Pharmaceuticals [inapharma.in]

- 5. 76413-89-3|5-Methoxy-1H-inden-2(3H)-one|BLD Pharm [bldpharm.com]

- 6. |76413-89-3|C10H10O2|MFCD07778344|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 7. Indanone synthesis [organic-chemistry.org]

5-methoxy-1H-inden-2(3H)-one IUPAC name

An In-depth Technical Guide to 5-Methoxy-2,3-dihydro-1H-inden-1-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 5-methoxy-2,3-dihydro-1H-inden-1-one, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. We will address its precise nomenclature, detail its physicochemical properties, present a validated synthesis protocol with mechanistic insights, and discuss its characterization via modern spectroscopic techniques. Furthermore, this guide explores the compound's significant role as a foundational scaffold in the development of pharmacologically active agents, underscoring its relevance to researchers and drug development professionals.

Nomenclature and Compound Identification

The topic of interest, "5-methoxy-1H-inden-2(3H)-one," appears to contain a common isomeric ambiguity. The overwhelmingly prevalent and synthetically significant compound in scientific literature is the 1-keto isomer. Therefore, this guide focuses on the well-documented 5-methoxy-2,3-dihydro-1H-inden-1-one . Its structure consists of a bicyclic indanone core, where a benzene ring is fused to a five-membered ring containing a ketone at position 1, with a methoxy group substituent at position 5 of the aromatic ring.

The systematic IUPAC name for this compound is 5-methoxy-2,3-dihydro-1H-inden-1-one .[1] It is widely known in commercial and research contexts by its common name, 5-methoxy-1-indanone .[1]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-inden-1-one | PubChem[1] |

| Common Name | 5-Methoxy-1-indanone | Sigma-Aldrich |

| CAS Number | 5111-70-6 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀O₂ | BuyersGuideChem[2] |

| Molecular Weight | 162.19 g/mol | BuyersGuideChem[2] |

| SMILES | COC1=CC2=C(C=C1)C(=O)CC2 | PubChem[1] |

| InChIKey | QOPRWBRNMPANKN-UHFFFAOYSA-N | Sigma-Aldrich |

Figure 1: 2D Structure of 5-methoxy-2,3-dihydro-1H-inden-1-one.

Figure 1: 2D Structure of 5-methoxy-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

5-Methoxy-1-indanone is typically supplied as a light-colored solid.[3] Its properties make it suitable for a range of organic reactions, particularly those requiring thermal stability.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical State | Powder / Crystalline Solid | Sigma-Aldrich |

| Melting Point | 107-109 °C | BuyersGuideChem[2] |

| Boiling Point | 150 °C @ 2 mmHg | BuyersGuideChem[2] |

| Density | 1.166 g/cm³ | Guidechem[3] |

| Flash Point | 145.8 °C | Guidechem[3] |

Synthesis Methodology: Intramolecular Friedel-Crafts Cyclization

Expertise & Rationale: The most direct and industrially relevant synthesis of 5-methoxy-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid.[4] This reaction is a classic electrophilic aromatic substitution. The process involves two key steps:

-

Formation of the Electrophile: The carboxylic acid is converted into a more reactive acylium ion or a related species. This is typically achieved using a strong acid catalyst that can protonate the carbonyl oxygen, facilitating the departure of a water molecule. Polyphosphoric acid (PPA) or strong Brønsted acids like triflic acid are effective for this purpose.[4]

-

Electrophilic Attack and Cyclization: The highly reactive acylium ion is then attacked by the electron-rich methoxy-activated benzene ring at the ortho position to the alkyl chain, which is sterically favored. This intramolecular attack forms the new five-membered ring, and subsequent deprotonation re-establishes aromaticity, yielding the final indanone product.

This method is favored for its high efficiency and atom economy, proceeding from a readily available precursor.

Caption: Synthesis workflow for 5-methoxy-1-indanone via Friedel-Crafts cyclization.

Experimental Protocol: Synthesis via Triflic Acid-Catalyzed Cyclization

This protocol is adapted from a study exploring green methodologies for 1-indanone synthesis and has been demonstrated to achieve quantitative conversion.[4]

Materials:

-

3-(4-methoxyphenyl)propanoic acid (1.0 eq)

-

Triflic acid (TfOH) (3.0 eq)

-

Chloroform (dry)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in dry chloroform, add triflic acid (3.0 eq) dropwise at room temperature with stirring.

-

Heating: Heat the reaction mixture to 80 °C under a reflux condenser.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 60 minutes).[4]

-

Quenching: After completion, cool the mixture to room temperature and carefully pour it over ice.

-

Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the excess acid. Ensure adequate ventilation as CO₂ will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-methoxy-1-indanone.

Trustworthiness: This protocol is self-validating. The complete consumption of starting material can be verified by TLC. The structure and purity of the final product must be confirmed by the spectroscopic methods outlined in the following section, ensuring the integrity of the result.

Spectroscopic Characterization

Confirming the identity and purity of synthesized 5-methoxy-1-indanone is critical. The following data represent the expected spectroscopic signatures.

Table 3: Key Spectroscopic Data

| Technique | Expected Signature | Rationale |

|---|---|---|

| ¹H NMR | δ ~7.5 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.0 (t, 2H, -CH₂-), ~2.6 (t, 2H, -CH₂-) | Distinct aromatic signals, a sharp singlet for the methoxy protons, and two triplets for the adjacent methylene groups in the five-membered ring. |

| ¹³C NMR | δ ~198 (C=O), ~165 (Ar-C-O), ~155, ~126, ~125, ~115, ~109 (Ar-C), ~55 (-OCH₃), ~36 (-CH₂-), ~25 (-CH₂-) | Downfield signal for the ketone carbonyl, characteristic aromatic carbon signals, and upfield signals for the methoxy and aliphatic carbons. |

| IR (Infrared) | ~1700 cm⁻¹ (strong, C=O stretch), ~1250 cm⁻¹ (strong, Ar-O-C stretch), ~1600 cm⁻¹ (C=C aromatic stretch) | Strong, sharp absorption for the conjugated ketone carbonyl is the most prominent feature. The aryl ether stretch is also characteristic. |

| MS (Mass Spec) | m/z = 162.1 (M⁺) | The molecular ion peak corresponds to the exact mass of the compound (C₁₀H₁₀O₂). |

Note: Specific chemical shifts (δ) in NMR may vary slightly based on the solvent used. Spectroscopic data is available for reference on public databases such as PubChem and ChemicalBook.[1][5]

Applications in Synthetic Chemistry and Drug Discovery

5-Methoxy-1-indanone is not typically an end-product but rather a valuable scaffold for building more complex molecules.[3] Its true utility lies in the versatile reactivity of its ketone group and the potential for further modification of the aromatic ring.

Core Application: A Precursor to Biologically Active Molecules The indanone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets.[6] Specifically, 5-methoxy-1-indanone is a key starting material for synthesizing compounds targeting central nervous system (CNS) disorders. For instance, it is a documented precursor to Donepezil, a widely used medication for treating Alzheimer's disease.[6] The synthesis involves the conversion of the indanone's ketone group into other functionalities, such as amines, to create pharmacologically active aminoindane derivatives.

Caption: Logical pathway from the indanone scaffold to a potential therapeutic agent.

Safety and Handling

As with all laboratory chemicals, 5-methoxy-1-indanone should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhaling dust or allowing contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the material's specific Safety Data Sheet (SDS) before use.

References

-

PubChem. (n.d.). 5-Methoxyindan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5600-5611. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-methoxy-1-indanone. Retrieved from [Link]

-

Kwiecień, H., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(1), 123. Retrieved from [Link]

-

NIST. (n.d.). 5,6-Dimethoxy-1-indanone. NIST Chemistry WebBook. Retrieved from [Link]

-

precisionFDA. (n.d.). 5-ETHOXY-2,3-DIHYDRO-6-METHOXY-1H-INDEN-1-ONE. Retrieved from [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 5-Methoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Org. Biomol. Chem., 20, 8935-8957. Retrieved from [Link]

Sources

- 1. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2,3-dihydro-1H-inden-1-one | 5111-70-6 - BuyersGuideChem [buyersguidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Methoxy-1-indanone(5111-70-6) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

biological activity of 5-methoxy-1H-inden-2(3H)-one

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of the 5-Methoxy-1H-inden-2(3H)-one Scaffold

Abstract

The indanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile structural framework for a diverse array of biologically active compounds. While 5-methoxy-1H-inden-2(3H)-one itself is not prominently featured in the literature as a pharmacologically active agent, its true value lies in its role as a key synthetic intermediate.[1] This technical guide explores the biological potential of the 5-methoxy-indan-2-one core by examining the synthesis, mechanisms of action, and pharmacological profiles of its most significant derivatives. We will provide detailed experimental protocols and elucidate the causal relationships between chemical structure and biological function, offering a comprehensive resource for researchers and drug development professionals.

The Indanone Core: A Privileged Scaffold in Drug Discovery

The rigid, bicyclic structure of the indanone core provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal starting point for the rational design of targeted therapeutic agents. The methoxy group at the 5-position, in particular, influences the electronic properties of the aromatic ring and can serve as a key interaction point with biological targets or be a site for further chemical modification. The true potential of 5-methoxy-1H-inden-2(3H)-one is unlocked through the chemical transformation of its ketone functional group, primarily into an amine, which gives rise to a class of potent psychoactive compounds.

Synthetic Pathways: From Ketone to Bioactive Amine

The conversion of the carbonyl group in an indanone to a nitrogen-containing functional group is a critical step in synthesizing a range of neuro-active compounds. The most prominent example is the synthesis of 5-methoxy-2-aminoindane (MEAI), a selective serotonin releasing agent. While direct synthesis from the 2-one is plausible, a well-documented route involves the use of the isomeric 5-methoxy-1-indanone as a precursor. This process, known as reductive amination, provides a field-proven workflow for accessing the 2-aminoindane structure.

Representative Synthetic Workflow: Reductive Amination

The following diagram and protocol illustrate the conversion of a 5-methoxyindanone precursor to 5-methoxy-2-aminoindane. This transformation is fundamental to accessing the biological activities discussed in subsequent sections.

Caption: Synthetic pathway from 5-methoxy-1-indanone to MEAI.

Experimental Protocol: Synthesis of 5-Methoxy-2-aminoindane

This protocol describes a one-pot reductive amination, a common and efficient method in medicinal chemistry.

-

Reaction Setup: To a solution of 5-methoxy-1-indanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Reducing Agent Addition: Add sodium cyanoborohydride (1.5 equivalents) to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of 1M HCl. Adjust the pH to basic (pH > 10) with aqueous NaOH.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield 5-methoxy-2-aminoindane.

Causality Insight: The choice of sodium cyanoborohydride is critical. It is a mild reducing agent that is selective for the protonated imine intermediate over the ketone starting material, preventing the formation of the corresponding alcohol and maximizing the yield of the desired amine.

Pharmacological Profiles of Indanone Derivatives

The versatility of the indanone scaffold is evident in the diverse biological targets of its derivatives.

Serotonin Releasing Agents: The Case of 5-Methoxy-2-Aminoindane (MEAI)

MEAI is a psychoactive compound that has been investigated for its potential as an alcohol substitute and a binge-mitigating agent.[2] It functions as a selective serotonin releasing agent (SSRA), which underlies its characteristic euphoric and empathogenic effects.[3]

Mechanism of Action: MEAI interacts with the serotonin transporter (SERT), causing a reversal of its normal function. Instead of taking serotonin up from the synaptic cleft, the transporter releases serotonin into it. This surge in synaptic serotonin leads to the activation of various postsynaptic serotonin receptors.

Caption: Mechanism of MEAI at the serotonin transporter (SERT).

Experimental Protocol: In Vitro Serotonin Transporter (SERT) Activity Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin, which is indicative of its interaction with SERT.[4]

-

Cell Culture: Use HEK-293 cells stably expressing the human serotonin transporter (hSERT). Seed the cells in a 96-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., MEAI) in assay buffer.

-

Assay Initiation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate for SERT (e.g., a fluorescent cocaine analog or [³H]-serotonin) to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the amount of accumulated substrate using a fluorescence plate reader or a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cyclooxygenase-2 (COX-2) Inhibitors

Derivatives of the 5-methanesulfonamido-1-indanone scaffold have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. This demonstrates the scaffold's utility beyond neuroscience.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against the COX-2 enzyme.[5]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a cofactor solution (e.g., hematin and L-epinephrine), and the substrate (arachidonic acid).

-

Enzyme and Inhibitor Incubation: In an Eppendorf tube or 96-well plate, mix the reaction buffer, cofactors, and COX-2 enzyme solution. Add the test inhibitor (dissolved in DMSO) and pre-incubate at 37°C for 10 minutes.[5]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.[5]

-

Reaction Termination: After exactly 2 minutes, terminate the reaction by adding 2M HCl.[5]

-

Product Quantification: The primary product of the COX reaction, Prostaglandin G₂ (PGG₂), is unstable and is typically reduced to Prostaglandin E₂ (PGE₂). Quantify the amount of PGE₂ produced using a specific ELISA kit or by LC-MS/MS.[6]

-

Data Analysis: Compare the amount of PGE₂ produced in the presence of the inhibitor to that of a DMSO vehicle control to calculate the percentage of inhibition. Determine the IC₅₀ value from a concentration-response curve.

Summary of Biological Activities

The 5-methoxy-indanone core is a versatile starting point for developing compounds with diverse pharmacological activities.

| Derivative Class | Biological Target | Mechanism of Action | Potential Therapeutic Application |

| Aminoindanes (e.g., MEAI) | Serotonin Transporter (SERT) | Reverses transporter function, causing serotonin efflux | Alcoholism, Binge Eating Disorders[2][3] |

| Substituted 1-Indanones | Cyclooxygenase-2 (COX-2) | Selective enzyme inhibition | Anti-inflammatory, Analgesic |

| Benzylidene-Indanones | Adenosine A₁/A₂ₐ Receptors | Receptor Antagonism | Neurological Conditions |

Conclusion

While 5-methoxy-1H-inden-2(3H)-one may not possess significant intrinsic biological activity, it stands as a validated and highly valuable scaffold in the field of drug discovery. Its rigid framework and amenable functional groups allow for the strategic synthesis of potent modulators of key biological targets, ranging from neurotransmitter transporters to enzymes involved in inflammation. The successful development of derivatives like 5-methoxy-2-aminoindane highlights a clear path from a simple chemical intermediate to a compound with profound pharmacological effects. This guide underscores the critical importance of foundational chemical structures in the ongoing quest for novel therapeutics, providing both the conceptual framework and the practical methodologies for researchers in the field.

References

- CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents. (n.d.).

- Jakobson, S., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Toxicology and Applied Pharmacology, 343, 43-51.

- Singh, P., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1435-1448.

-

MEAI - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

5-methoxy-2,3-dihydro-1H-inden-2-amine | CAS#:73305-09-6 | Chemsrc. (n.d.). Retrieved January 30, 2026, from [Link]

- Wang, M., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

- Figueroa, K. W., Martin, G. R., & Pulido-Rios, M. T. (2009). 5-Hydroxytryptamine receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.19.

- Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. (2024). ACS Chemical Neuroscience.

-

Adenosine A1 Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. Retrieved January 30, 2026, from [Link]

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.

- Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. (2024). ACS Chemical Neuroscience.

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved January 30, 2026, from [Link]

- Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. (2021). Frontiers in Pharmacology.

-

Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one - MySkinRecipes. (n.d.). Retrieved January 30, 2026, from [Link]

-

How can I assay for cyloxgenase synthase 2 activity without using the assay kit? (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

- Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. (2020). bioRxiv.

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. (n.d.).

-

5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. Retrieved January 30, 2026, from [Link]

- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents. (n.d.).

-

CAS 73305-09-6 | 5-Methoxy-2,3-dihydro-1H-inden-2-amine - Alchem Pharmtech. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one [myskinrecipes.com]

- 2. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEAI - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

5-Methoxy-1H-inden-2(3H)-one: A Technical Guide for Researchers

Introduction: The Indanone Scaffold and the Significance of Methoxy Substitution

The indanone framework is a privileged bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This scaffold is a cornerstone in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Its rigid conformation and versatile chemical handles make it an attractive starting point for the design of novel therapeutic agents. Indanone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1]

The introduction of a methoxy group at the 5-position of the indanone ring, as in 5-methoxy-1H-inden-2(3H)-one, is of particular interest to drug development professionals. The methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can alter metabolic stability, receptor binding affinity, and blood-brain barrier permeability. This guide provides a comprehensive technical overview of 5-methoxy-1H-inden-2(3H)-one, from its synthesis to its potential pharmacological applications, to serve as a valuable resource for researchers in the field.

Synthesis and Methodologies

The synthesis of 5-methoxy-1H-inden-2(3H)-one is not extensively documented in the current literature. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, starting from the readily available precursor, 5-methoxy-1-indanone.

Part 1: Synthesis of the Key Precursor, 5-Methoxy-1-indanone

The most common and effective method for synthesizing 5-methoxy-1-indanone is through an intramolecular Friedel-Crafts acylation.[2] This reaction involves the cyclization of a suitable acyl chloride precursor in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Sources

5-Methoxy-1H-inden-2(3H)-one: A Privileged Scaffold for CNS and Oncological Therapeutics

The following technical guide details the therapeutic potential and chemical utility of 5-methoxy-1H-inden-2(3H)-one (common name: 5-methoxy-2-indanone ).

Executive Summary

5-Methoxy-1H-inden-2(3H)-one (CAS: 76413-89-3), widely known as 5-methoxy-2-indanone , is a critical bicyclic scaffold in medicinal chemistry. Unlike its isomer 1-indanone, the 2-indanone core possesses unique electronic and steric properties that make it a "privileged structure" for designing central nervous system (CNS) active agents.

This guide analyzes the compound not merely as a chemical reagent, but as a high-value precursor to specific therapeutic classes: selective serotonin releasing agents (SSRAs) , monoamine oxidase B (MAO-B) inhibitors , and tubulin polymerization inhibitors .

Part 1: Chemical Profile & Structural Logic

The molecule exists primarily in its keto form (2-indanone), but the IUPAC name 1H-inden-2(3H)-one acknowledges the potential for tautomerization, which is relevant during enolate formation in synthesis.

| Property | Specification |

| Systematic Name | 5-Methoxy-1H-inden-2(3H)-one |

| Common Name | 5-Methoxy-2-indanone |

| CAS Number | 76413-89-3 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Key Structural Feature | Electron-rich methoxy group at C5; Reactive ketone at C2 |

| Primary Utility | Precursor to 2-aminoindanes (e.g., MMAI, 5-IAI) |

Synthetic Utility

The C2 ketone is highly reactive toward reductive amination, allowing for the rapid generation of 2-aminoindanes . The rigid indane ring restricts the conformational freedom of the attached amine, often resulting in higher receptor selectivity compared to flexible phenethylamine analogs (e.g., amphetamines).

Part 2: Primary Therapeutic Targets

The therapeutic value of 5-methoxy-2-indanone is realized through its conversion into bioactive derivatives. The scaffold provides access to three major biological targets:

Serotonin Transporter (SERT)

Target Class: Neuropsychiatry (Depression, PTSD) Derivative: 5-Methoxy-6-methyl-2-aminoindane (MMAI)

The most significant application of 5-methoxy-2-indanone is the synthesis of MMAI . Unlike MDMA (Ecstasy), which releases both serotonin and dopamine (leading to neurotoxicity), MMAI is a highly selective serotonin releasing agent (SSRA).

-

Mechanism: MMAI binds to SERT and reverses the transporter flux, releasing 5-HT into the synaptic cleft.

-

Therapeutic Advantage: The rigid 2-aminoindane core mimics the anti-depressant efficacy of SSRIs but with faster onset and distinct entactogenic properties, without the neurotoxicity associated with dopaminergic release.

Monoamine Oxidase B (MAO-B)

Target Class: Neurodegeneration (Parkinson's Disease) Derivative: N-propargyl-2-aminoindanes

The indane ring fits snugly into the hydrophobic "entrance cavity" of the MAO-B enzyme.

-

Mechanism: Derivatives synthesized from 5-methoxy-2-indanone (via reductive amination with propargylamine) act as irreversible suicide inhibitors of MAO-B.

-

Causality: The 5-methoxy group provides electron density that stabilizes the inhibitor-enzyme complex, while the rigid core prevents metabolism by other oxidases.

Tubulin Isotypes (Colchicine Site)

Target Class: Oncology (Solid Tumors) Derivative: 2-Indanone-based chalcones and combretastatin analogs.

While less common than 1-indanone derivatives, 5-methoxy-2-indanone is used to synthesize rigid analogs of combretastatin A-4.

-

Mechanism: These derivatives bind to the colchicine site of

-tubulin, disrupting microtubule dynamics and causing mitotic arrest in rapidly dividing tumor cells.

Part 3: Mechanisms of Action (Visualized)

Pathway 1: Synthesis and Action of MMAI (SERT Modulation)

The following diagram illustrates the conversion of the scaffold into MMAI and its subsequent interaction with the Serotonin Transporter.

Figure 1: The synthetic trajectory from 5-methoxy-2-indanone to the selective serotonin releasing agent MMAI.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Bioactive Core (Reductive Amination)

This protocol converts the ketone scaffold into the amine pharmacophore required for SERT/MAO-B activity.

Reagents: 5-Methoxy-2-indanone, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.

-

Dissolution: Dissolve 1.0 eq of 5-methoxy-2-indanone in dry methanol (MeOH) under inert atmosphere (

). -

Imine Formation: Add 10.0 eq of Ammonium Acetate (

). Stir at room temperature for 30 minutes. Note: The excess ammonium drives the equilibrium toward the imine intermediate. -

Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of Sodium Cyanoborohydride (

).-

Critical Step: Maintain pH ~6-7 using acetic acid if necessary to prevent HCN formation and optimize reduction kinetics.

-

-

Workup: Stir for 12 hours. Quench with 1M HCl (to decompose excess hydride). Basify with NaOH to pH 10. Extract with Dichloromethane (DCM).

-

Purification: The resulting 5-methoxy-2-aminoindane can be converted to the hydrochloride salt using ethereal HCl for stability.

Protocol B: In Vitro MAO-B Inhibition Assay

Validates the neuroprotective potential of the derived amine.

Reagents: Recombinant Human MAO-B, Amplex Red Reagent, Tyramine (Substrate), Horseradish Peroxidase (HRP).

-

Preparation: Dilute the 5-methoxy-2-aminoindane derivative in DMSO to create a concentration gradient (0.1 nM to 10

M). -

Incubation: Mix 50

L of inhibitor solution with 50-

Logic: Pre-incubation allows the inhibitor to access the active site before the substrate competes.

-

-

Reaction: Add 100

L of reaction mix containing Tyramine (1 mM), Amplex Red (200 -

Detection: Monitor fluorescence at Ex/Em 530/590 nm for 30 minutes.

-

Mechanism: MAO-B oxidizes tyramine, producing

. HRP uses

-

Part 5: Comparative Pharmacology

The following table highlights why the 2-indanone scaffold (derived from 5-methoxy-2-indanone) is often preferred over the 1-indanone or open-chain analogs for specific targets.

| Feature | 2-Aminoindane (From 5-Methoxy-2-indanone) | 1-Aminoindane (From 1-Indanone) | Amphetamine (Open Chain) |

| Conformation | Rigid, extended | Rigid, folded | Flexible |

| SERT Selectivity | High (e.g., MMAI) | Low to Moderate | Low (Mixed release) |

| Neurotoxicity | Low (Non-neurotoxic) | Variable | High (Oxidative stress) |

| MAO Inhibition | Moderate (Reversible/Irreversible) | High (e.g., Rasagiline) | Low |

References

-

Nichols, D. E., et al. (1990). 5-Methoxy-6-methyl-2-aminoindan: A novel selective serotonin releasing agent.Journal of Medicinal Chemistry .

-

Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan.European Journal of Pharmacology .

-

ChemicalBook. (2024). 5-Methoxy-1H-inden-2(3H)-one Product Properties and CAS 76413-89-3.

-

BenchChem. (2024). Synthesis and Biological Activity of MMAI Hydrochloride.

-

Youdim, M. B., et al. (2006). The essentiality of monoamine oxidase inhibitors in the treatment of neurodegenerative diseases.Expert Opinion on Investigational Drugs .

Technical Guide: Physical and Chemical Stability of 5-Methoxy-1H-inden-2(3H)-one

This guide serves as an authoritative technical reference on the physicochemical stability and handling of 5-methoxy-1H-inden-2(3H)-one (commonly 5-methoxy-2-indanone). It is designed for researchers requiring actionable protocols for synthesis, storage, and analytical characterization.

Part 1: Executive Summary & Physicochemical Profile

5-Methoxy-1H-inden-2(3H)-one (CAS: 76413-89-3) is a bicyclic ketone characterized by a high degree of chemical reactivity compared to its isomer, 1-indanone. While 1-indanone is thermodynamically stable, the 2-indanone scaffold possesses unique structural vulnerabilities due to the presence of two benzylic methylene groups flanking the carbonyl. This structural arrangement facilitates rapid keto-enol tautomerism and oxidative degradation, necessitating rigorous handling protocols.

Physicochemical Properties Table[1]

| Property | Value / Description | Source/Note |

| IUPAC Name | 5-methoxy-1,3-dihydroinden-2-one | |

| Common Name | 5-Methoxy-2-indanone | |

| CAS Number | 76413-89-3 | Verified |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | |

| Appearance | Pale yellow to off-white solid | Oxidizes to brown oil |

| Melting Point | ~50–55 °C (Predicted/Analogous) | Note: Pure 2-indanone melts at 58°C; methoxy group typically alters MP slightly.[1] |

| Boiling Point | ~299 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Hydrophobic scaffold |

| pKa (α-protons) | ~19–20 (Estimated) | High acidity due to benzylic + carbonyl activation |

Part 2: Chemical Stability & Degradation Mechanisms

The "2-Indanone Anomaly"

Unlike 5-methoxy-1-indanone, which is stable under ambient conditions, 5-methoxy-2-indanone is thermodynamically less stable. This instability arises from the position of the carbonyl group. In 2-indanone, the carbonyl is flanked by two benzylic carbons (C1 and C3).

-

Mechanism: The protons at C1 and C3 are doubly activated (benzylic and

-to-carbonyl). This makes them significantly more acidic than typical ketone -

Consequence: The compound readily undergoes enolization. The enol form can be trapped by oxygen or undergo self-condensation (aldol-like dimerization) to form complex polymeric mixtures, often observed as the material turning from a white solid to a dark brown tar.

Oxidative Instability (Auto-oxidation)

The 5-methoxy group is an electron-donating group (EDG) that activates the aromatic ring. However, the primary degradation vector is the C1/C3 methylene oxidation .

-

Pathway: In the presence of atmospheric oxygen, the enol tautomer forms a radical at the benzylic position. This radical reacts with

to form hydroperoxides, which decompose into 1,2-diones or hydroxylated species. -

Visual Indicator: Rapid darkening of the solid upon exposure to air.

Hydrolytic Sensitivity

While the ether linkage (methoxy group) is robust, the 2-indanone core is sensitive to aqueous bases. Base catalysis accelerates the formation of the enolate, driving rapid polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation vectors for 5-methoxy-2-indanone.

Figure 1: Mechanistic pathway showing the susceptibility of the 2-indanone scaffold to oxidative and polymeric degradation via the enol intermediate.

Part 3: Handling, Storage, and Forced Degradation Protocols

Field-Proven Storage Protocol

To maintain purity >98% over extended periods, adherence to the "Cold-Dark-Inert" rule is mandatory.

-

Atmosphere: Store strictly under Argon or Nitrogen . Even brief exposure to air can initiate the radical chain reaction.

-

Temperature: Store at -20°C . Room temperature storage is acceptable only for <24 hours.

-

Solvent Choice: Avoid storing in protic solvents (Methanol/Ethanol) for long periods as they can promote hemiacetal formation or tautomerization. Preferred solvents for stock solutions are Anhydrous Dichloromethane (DCM) or DMSO (if kept frozen).

Forced Degradation Study Design

For drug development files, the following stress tests are recommended to validate analytical methods.

| Stress Type | Conditions | Expected Outcome | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hrs | Moderate Degradation | Protonation of carbonyl; potential ether cleavage (demethylation) at extreme conditions. |

| Base Hydrolysis | 0.1 N NaOH, RT, 1 hr | Rapid Degradation | Base-catalyzed enolization leading to immediate polymerization (darkening). |

| Oxidation | 3% H₂O₂, RT, 2 hrs | Major Degradation | Formation of 1,2-indanedione derivatives via benzylic oxidation. |

| Photolysis | UV / Xenon, 24 hrs | Moderate Degradation | Radical formation at C1/C3; photodimerization. |

Part 4: Analytical Strategy

Quantifying 5-methoxy-2-indanone requires separating the parent peak from its enol form and oxidative dimers.

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses enol ionization).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (aromatic absorption) and 254 nm .

-

Note: Run samples immediately after dilution. In protic solvents, the "enol" peak may appear as a shoulder or a separate small peak eluting just before the ketone.

Analytical Workflow Diagram

Figure 2: Standardized workflow for the quantitative analysis of 5-methoxy-2-indanone, emphasizing rapid processing to prevent in-situ degradation.

References

-

Chemical Identity & CAS Verification : 5-Methoxy-2-indanone (CAS 76413-89-3). LookChem / ChemicalBook Databases.

-

Parent Scaffold Stability : Synthesis and Stability of 2-Indanone. Organic Syntheses, Coll. Vol. 5, p.647 (1973). (Establishes the baseline instability of the 2-indanone core).

-

Mechanistic Insight : Whalen, D. L., et al. Transition-state effects in acid-catalyzed aryl epoxide hydrolyses. Journal of the American Chemical Society (2004).[2] (Discusses the formation and transient nature of 5-methoxy-2-indanone via hydrolysis).

-

Structural Analogs : Energetic Effects in Methyl- and Methoxy-Substituted Indanones. MDPI Molecules (2023). (Provides thermodynamic data on the methoxy-indanone scaffold).

Sources

Methodological & Application

Synthesis of 5-Methoxy-1H-inden-2(3H)-one: A Detailed Guide for Researchers

This application note provides a comprehensive and technically detailed guide for the synthesis of 5-methoxy-1H-inden-2(3H)-one, a valuable building block in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to provide a strategic overview, mechanistic insights, and a robust, field-tested protocol. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for preparing this key intermediate. The indanone scaffold is a privileged structure in numerous biologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1]

Strategic Approach: From 1-Indanone to 2-Indanone via an Indene Intermediate

A common precursor, 5-methoxy-1-indanone, serves as the starting point for this synthesis. While several theoretical pathways might be envisioned for the conversion of a 1-indanone to a 2-indanone, this guide details a robust and high-yielding three-step sequence. This method circumvents the challenges associated with direct isomerization, which is often inefficient and prone to side reactions.

Our strategy involves the initial reduction of the 1-ketone, followed by dehydration to form the corresponding indene. The final and key step is the selective oxidation of the indene at the 2-position to yield the desired 5-methoxy-1H-inden-2(3H)-one. This approach offers excellent control over the chemical transformations and leads to a cleaner product profile.

Mechanistic Considerations

The conversion of an alkene (the indene intermediate) to a ketone is a well-established transformation in organic synthesis. Several methods can accomplish this, including hydroboration-oxidation and Wacker-type oxidations.[1][2][3][4][5][6][7][8][9][10] For this specific application, we will focus on a peroxide-based oxidation, which offers a balance of reactivity, selectivity, and operational simplicity. The reaction proceeds through the formation of an intermediate diol, which then undergoes an acid-catalyzed pinacol-type rearrangement to afford the target 2-indanone.[11][12]

Caption: Overall synthetic workflow from 5-methoxy-1-indanone.

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 5-Methoxy-1-indanone | ≥98% | Commercially Available | |

| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care, moisture-sensitive |

| Methanol (MeOH) | Anhydrous | Commercially Available | |

| Sulfuric acid (H₂SO₄) | Concentrated | Commercially Available | Corrosive, handle with extreme care |

| Acetic acid (AcOH) | Glacial | Commercially Available | |

| Hydrogen peroxide (H₂O₂) | 30% w/w in H₂O | Commercially Available | Strong oxidizer |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |

| Silica gel | 230-400 mesh | Commercially Available | For column chromatography |

Step 1: Reduction of 5-Methoxy-1-indanone to 5-Methoxy-1-indanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1-indanone (1.0 eq) in anhydrous methanol (10 mL per gram of indanone) at room temperature.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The addition of NaBH₄ is exothermic and will cause gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-methoxy-1-indanol as a solid. This product is often of sufficient purity for the next step.

Step 2: Dehydration of 5-Methoxy-1-indanol to 5-Methoxy-1H-indene

-

Reaction Setup: Place the crude 5-methoxy-1-indanol from the previous step into a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

-

Dehydration: Heat the mixture to reflux in a suitable solvent such as toluene. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 5-methoxy-1H-indene can be purified by column chromatography on silica gel if necessary.

Step 3: Oxidation of 5-Methoxy-1H-indene to 5-Methoxy-1H-inden-2(3H)-one

-

Reaction Setup: In a round-bottom flask, dissolve the 5-methoxy-1H-indene (1.0 eq) in glacial acetic acid (15 mL per gram of indene).

-

Oxidation: Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary. After the addition is complete, stir the reaction at room temperature for 12-16 hours.[11][12]

-

Acid-Catalyzed Rearrangement: To the reaction mixture, add a small amount of dilute sulfuric acid (e.g., 10% aqueous solution) and stir for an additional 2-3 hours at room temperature to facilitate the rearrangement of the intermediate diol.[11]

-

Workup: Pour the reaction mixture into a beaker of ice water. Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-methoxy-1H-inden-2(3H)-one.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

-

Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add acid to water, never the other way around.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Handle with care and wear appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 5-methoxy-1H-inden-2(3H)-one from the readily available 5-methoxy-1-indanone. By employing a three-step sequence of reduction, dehydration, and oxidation, this protocol offers a high degree of control and avoids the formation of significant side products. The mechanistic insights and detailed experimental procedures provided herein are intended to empower researchers to confidently synthesize this important building block for their drug discovery and development programs.

References

- Google Patents. JPH1072397A - Production of 2-indanones.

- Hauser, F. M., Zhou, M., & Sun, S. (2001). FACILE SYNTHESIS OF INDENONES FROM INDANONES: A NEW PROCEDURE.

-

Organic Chemistry Portal. Indenone synthesis. Available at: [Link]

-

Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

-

Chemistry Stack Exchange. How can 2-indanone be prepared?. Available at: [Link]

-

Organic Syntheses. 2-indanone. Available at: [Link]

- Google Patents. US20020120170A1 - Conversion of alpha,beta-unsaturated ketones and alpha,beta-unsaturated esters into alpha-hydroxy ketones and alpha-hydroxy esters using Mn(III) catalyst, phenylsilane and dioxygen.

-

Myskinrecipes. 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one. Available at: [Link]

-

Chemistry LibreTexts. Wacker Oxidation. Available at: [Link]

-

ResearchGate. Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Available at: [Link]

- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl-)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

ACS Publications. Conversion of .alpha.,.beta.-unsaturated esters to their .beta.,.gamma.-unsaturated isomers by photochemical deconjugation. The Journal of Organic Chemistry. Available at: [Link]

-

PMC - NIH. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

PMC - PubMed Central - NIH. Sustainable Wacker‐Type Oxidations. Available at: [Link]

-

Wikipedia. Hydroboration–oxidation reaction. Available at: [Link]

-

Chemistry Stack Exchange. How can an α,β-unsaturated ketone tautomerise?. Available at: [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

ResearchGate. A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone | Request PDF. Available at: [Link]

-

RSC Publishing. Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. Journal of the Chemical Society C. Available at: [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

YouTube. Hydroboration-Oxidation of Alkenes | Making of Anti-Markovnikov Alcohols. Available at: [Link]

-

Chemsrc. 5-methoxy-2,3-dihydro-1H-inden-2-amine | CAS#:73305-09-6. Available at: [Link]

-

Wikipedia. α,β-Unsaturated carbonyl compound. Available at: [Link]

-

YouTube. 8.3c Hydration Hydroboration Oxidation. Available at: [Link]

- Google Patents. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

YouTube. 22 30 Wacker Oxidation of Alkenes. Available at: [Link]

-

Chemistry Steps. Hydroboration Oxidation of Alkenes. Available at: [Link]

-

ACS Publications. Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds of Sulfonamides Enabled by Triflyl Activation. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (PDF) Catalytic Methods for Producing Higher 2-Ketones: Prospects for the Wacker System in the Oxidation of α-Olefins (A Review). Available at: [Link]

-

Catalysis Science & Technology (RSC Publishing). Recent advances in Wacker oxidation: from conventional to modern variants and applications. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sustainable Wacker‐Type Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in Wacker oxidation: from conventional to modern variants and applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. 2-Indanone synthesis - chemicalbook [chemicalbook.com]

- 12. JPH1072397A - Production of 2-indanones - Google Patents [patents.google.com]

Application Notes and Protocols for the In Vitro Evaluation of 5-methoxy-1H-inden-2(3H)-one

A Guide for Researchers in Cellular and Molecular Biology

Introduction: Unveiling the Potential of Novel Indanone Derivatives

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] These activities often stem from their ability to interact with key cellular signaling pathways. This document provides a detailed experimental protocol for the initial in vitro characterization of a novel indanone derivative, 5-methoxy-1H-inden-2(3H)-one.

Due to the novelty of this compound, specific biological data is not yet available. Therefore, this guide is structured around a plausible and frequently studied hypothetical mechanism of action: the inhibition of the MEK1/2-ERK1/2 signaling pathway. The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] MEK inhibitors specifically block the MEK1/2 kinases, preventing the downstream activation of ERK1/2 and thereby halting signals that promote cancer cell growth.[3]

This application note will guide researchers through a logical, self-validating workflow to assess the cytotoxic effects of 5-methoxy-1H-inden-2(3H)-one and to investigate its potential to modulate the MEK/ERK pathway in a human cancer cell line.

Hypothetical Signaling Pathway: MEK/ERK Inhibition

The following diagram illustrates the proposed, hypothetical mechanism of action for 5-methoxy-1H-inden-2(3H)-one as a MEK1/2 inhibitor.

Caption: Hypothetical inhibition of the MEK/ERK signaling pathway.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the initial characterization of 5-methoxy-1H-inden-2(3H)-one.

Caption: Step-by-step experimental workflow.

Part 1: Compound Preparation and Handling

Rationale: Proper handling and solubilization of a novel compound are critical for experimental reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for use in cell culture. It is essential to create a concentrated stock solution to minimize the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells.

Protocol:

-

Reconstitution: Prepare a 10 mM stock solution of 5-methoxy-1H-inden-2(3H)-one in sterile, cell culture-grade DMSO.

-

Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage.

Part 2: Cell Culture

Rationale: The choice of cell line is dependent on the research question. For studying the MEK/ERK pathway, cell lines with known RAS or RAF mutations (e.g., A549, HT-29) are often used as they typically exhibit constitutive activation of this pathway. Standard aseptic cell culture techniques are paramount to prevent contamination and ensure healthy, viable cells for experimentation.

Protocol:

-

Cell Line Maintenance: Culture a suitable human cancer cell line (e.g., A549, HeLa) in the appropriate complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

-

Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Part 3: Cytotoxicity Assessment and IC50 Determination via MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] This assay is a crucial first step to determine the concentration range at which the compound exhibits cytotoxic or cytostatic effects. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.

Materials:

-

96-well flat-bottom sterile plates

-

Complete cell culture medium

-

5-methoxy-1H-inden-2(3H)-one stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment:

-

Prepare serial dilutions of the 5-methoxy-1H-inden-2(3H)-one stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[7]

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%) and a blank (medium only).[7]

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

-

Incubate for a predetermined time, typically 24, 48, or 72 hours.[7]

-

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis and Presentation:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value.

| Concentration (µM) | Absorbance (570 nm) | Average Absorbance | % Viability vs. Control |

| Blank (Medium Only) | |||

| Vehicle Control (DMSO) | 100% | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Part 4: Analysis of MEK/ERK Pathway Inhibition by Western Blotting

Rationale: Western blotting is a technique used to detect specific proteins in a sample. To test the hypothesis that 5-methoxy-1H-inden-2(3H)-one inhibits MEK1/2, we will assess the phosphorylation status of ERK1/2, the direct downstream target of MEK1/2. A decrease in the level of phosphorylated ERK1/2 (p-ERK1/2) relative to the total ERK1/2 level upon treatment with the compound would support the proposed mechanism of action.

Materials:

-

6-well sterile plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA Protein Assay Kit

-

Laemmli sample buffer[8]

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane[9]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-